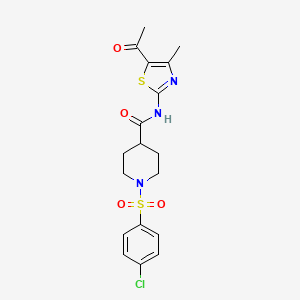

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S2/c1-11-16(12(2)23)27-18(20-11)21-17(24)13-7-9-22(10-8-13)28(25,26)15-5-3-14(19)4-6-15/h3-6,13H,7-10H2,1-2H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFIZONNMRQDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-acetyl-4-methylthiazole, 4-chlorobenzenesulfonyl chloride, and piperidine-4-carboxylic acid. The reactions may involve:

Acylation: Introduction of the acetyl group to the thiazole ring.

Sulfonylation: Attachment of the sulfonyl chloride to the piperidine ring.

Amidation: Formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

Reduction: Reduction reactions could target the carbonyl groups.

Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for its effects on specific biological pathways.

Medicine

Medicinally, compounds like this one are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials or as additives in various chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and thereby affecting cellular processes. The thiazole ring and sulfonyl group are key functional groups that could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

- Thiazole Core: The target compound and ’s analog share a 5-acetyl-4-methylthiazole moiety, which is absent in ’s naphthalene-containing derivatives. Thiazoles are known for their electron-rich aromatic systems, enhancing π-π stacking interactions in biological targets .

- Sulfonamide vs. Benzamide : The target compound’s 4-chlorobenzenesulfonyl group contrasts with ’s 2-chloro-N-cyclopropylbenzamide. Sulfonamides generally exhibit higher metabolic stability and acidity (pKa ~10) compared to benzamides, influencing solubility and target binding .

- However, the 4-chlorobenzenesulfonyl group introduces steric bulk compared to ’s naphthalene substituent, which may alter selectivity .

Key Observations :

- Sulfonylation Complexity : The target compound’s synthesis likely requires controlled sulfonylation conditions (e.g., using 4-chlorobenzenesulfonyl chloride with a piperidine precursor), analogous to the thiourea and HATU-mediated couplings described in .

- Purification : High-performance liquid chromatography (HPLC) is critical for achieving >95% purity in thiazole-containing compounds, as seen in ’s protocol .

Key Observations :

- Target Selectivity : The target compound’s sulfonamide group may improve binding to polar protease active sites, whereas ’s naphthalene derivatives favor hydrophobic interfaces .

- Metabolic Stability : The 4-chlorobenzenesulfonyl group in the target compound likely enhances resistance to cytochrome P450 degradation compared to ’s benzamide .

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(4-chlorobenzenesulfonyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C13H11ClN2O2S

- Molecular Weight : 294.76 g/mol

- CAS Number : 303127-33-5

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, particularly those involved in metabolic pathways.

- Cellular Uptake Modulation : It has been shown to influence glucose uptake in cells, which is crucial for metabolic regulation and potential diabetes treatment.

- Cytotoxicity Against Tumor Cells : Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines.

Biological Activity Evaluation

The evaluation of biological activity typically involves a variety of assays. The following table summarizes common methods used to assess the biological activity of compounds like this compound:

| Assay Type | Purpose | Methodology |

|---|---|---|

| Cytotoxicity Assays | Determine the ability to induce cell death | MTT assay, colony-forming assays |

| Migration Assays | Assess cell movement and migration capabilities | Scratch assays, transwell assays |

| Enzyme Inhibition | Measure inhibition of specific enzymes (e.g., DPP4) | Colorimetric or fluorometric assays |

| Glucose Uptake | Evaluate modulation of glucose uptake | Bioluminescent assays |

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on various cancer cell lines, including breast and colon cancer. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent.

Case Study 2: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Research showed that the compound effectively inhibited DPP-IV activity, which plays a role in glucose metabolism. This inhibition led to increased insulin secretion in vitro, indicating potential for diabetes management.

Case Study 3: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a decrease in pro-inflammatory cytokine production, suggesting that the compound may have therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.